molecular formula C7H9Cl2NO B13628659 (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride

(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B13628659
M. Wt: 194.06 g/mol
InChI Key: UECLLRBQHYKDAB-UHFFFAOYSA-N
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Description

(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the fifth position, a methyl group at the fourth position, and a methanol group at the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a methanol group. One common method includes:

    Chlorination: 4-methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the fifth position.

    Methanol Introduction: The chlorinated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the second position.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methylpyridin-2-yl)methanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-4-methylpyridine-2-carboxylic acid.

    Reduction: 4-Methylpyridin-2-yl)methanol.

    Substitution: 5-Amino-4-methylpyridin-2-yl)methanol or 5-Mercapto-4-methylpyridin-2-yl)methanol.

Scientific Research Applications

(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-2-yl)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    5-Chloro-2-methylpyridin-4-yl)methanol: The positions of the chloro and methyl groups are reversed, leading to distinct properties.

    5-Chloro-4-methylpyridin-2-yl)ethanol: Contains an ethanol group instead of a methanol group, affecting its solubility and reactivity.

Uniqueness

(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methanol group provides opportunities for further functionalization.

Properties

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(5-chloro-4-methylpyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H8ClNO.ClH/c1-5-2-6(4-10)9-3-7(5)8;/h2-3,10H,4H2,1H3;1H

InChI Key

UECLLRBQHYKDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)CO.Cl

Origin of Product

United States

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